molecular formula C8H14O3 B050492 1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone CAS No. 119458-58-1

1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone

Cat. No. B050492
M. Wt: 158.19 g/mol
InChI Key: PSHSTSCQHLHSNL-DHBOJHSNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone is a chemical compound that belongs to the class of ketones. It is also known as DHEA or dehydroepiandrosterone. DHEA is synthesized in the adrenal gland and is the most abundant steroid hormone in the human body. It has been found to have various physiological and biochemical effects on the human body, making it an important molecule in scientific research.

Mechanism Of Action

The mechanism of action of 1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone is not fully understood. However, it has been found to act as a precursor to other hormones, such as testosterone and estrogen. It is also known to interact with various receptors in the body, including the androgen receptor, the estrogen receptor, and the GABA receptor.

Biochemical And Physiological Effects

1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone has been found to have various biochemical and physiological effects on the human body. It has been shown to increase the levels of testosterone and estrogen in the body, which can have a positive effect on muscle mass, bone density, and overall health. It has also been found to have a positive effect on cognitive function and mood.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone in lab experiments is its ability to act as a precursor to other hormones, making it a versatile tool for studying various physiological processes. However, one of the limitations of using DHEA is its potential to interact with other hormones and receptors in the body, which can make it difficult to isolate its effects.

Future Directions

There are several future directions for research involving 1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone. One area of interest is its potential use in the treatment of various diseases, such as Alzheimer's disease and depression. Another area of interest is its potential role in the aging process, as it has been found to decline with age. Further research is needed to fully understand the mechanisms of action and potential applications of DHEA.
In conclusion, 1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone is a versatile and important molecule in scientific research. Its ability to act as a precursor to other hormones and interact with various receptors in the body makes it a valuable tool for studying various physiological processes. Further research is needed to fully understand its potential applications in the treatment of various diseases and the aging process.

Synthesis Methods

The synthesis of 1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone is achieved by the oxidation of 5-androstene-3β,17β-diol with the help of potassium permanganate. The reaction takes place in a basic medium, and the resulting product is then purified using column chromatography.

Scientific Research Applications

1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone has been extensively studied for its potential applications in scientific research. It has been found to have various physiological and biochemical effects on the human body, making it an important molecule in the fields of endocrinology, neuroscience, and aging research.

properties

CAS RN

119458-58-1

Product Name

1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

1-[(2R,6S)-2,6-dihydroxycyclohexyl]ethanone

InChI

InChI=1S/C8H14O3/c1-5(9)8-6(10)3-2-4-7(8)11/h6-8,10-11H,2-4H2,1H3/t6-,7+,8?

InChI Key

PSHSTSCQHLHSNL-DHBOJHSNSA-N

Isomeric SMILES

CC(=O)C1[C@@H](CCC[C@@H]1O)O

SMILES

CC(=O)C1C(CCCC1O)O

Canonical SMILES

CC(=O)C1C(CCCC1O)O

synonyms

Ethanone, 1-(2,6-dihydroxycyclohexyl)-, (2alpha,6alpha)- (9CI)

Origin of Product

United States

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